cis-1,4-Dichloro-2-butene
Overview
Description
cis-1,4-Dichloro-2-butene: is an organic compound with the molecular formula C4H6Cl2 . It is a colorless to pale yellow liquid that is used as an intermediate in the synthesis of various chemicals. The compound is characterized by the presence of two chlorine atoms attached to the first and fourth carbon atoms of a butene chain, with a cis configuration around the double bond.
Mechanism of Action
Target of Action
It is known to react with sodium amide .
Mode of Action
cis-1,4-Dichloro-2-butene reacts with sodium amide to yield trans-1-chloro-1,3-butadiene . It also undergoes condensation with sulfone-activated methylene compounds to yield cyclopentene .
Biochemical Pathways
It is used in the preparation of functionalized 3,5-disubstituted cyclopent-2-enones , which suggests it may be involved in pathways related to these compounds.
Pharmacokinetics
It is a liquid at room temperature , which may influence its absorption and distribution.
Result of Action
It is known to cause burns of eyes, skin, and mucous membranes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is sensitive to light and moisture . Moreover, it is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From 2-Butene-1,4-diol: One common method for preparing cis-1,4-Dichloro-2-butene involves the chlorination of 2-butene-1,4-diol using thionyl chloride.
From cis-1,4-Butenediol: Another method involves the use of triphosgene as a chlorination reagent to convert cis-1,4-butenediol to this compound.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: cis-1,4-Dichloro-2-butene can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.
Condensation Reactions: The compound can participate in condensation reactions with sulfone-activated methylene compounds to form cyclopentene derivatives.
Common Reagents and Conditions:
Sodium Amide: Used in substitution reactions to replace chlorine atoms.
Sulfone-Activated Methylene Compounds: Used in condensation reactions to form cyclopentene derivatives.
Major Products Formed:
trans-1-Chloro-1,3-butadiene: Formed from substitution reactions.
Cyclopentene Derivatives: Formed from condensation reactions.
Scientific Research Applications
cis-1,4-Dichloro-2-butene is used in various scientific research applications, including:
Biology and Medicine:
Industry: It is employed in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
trans-1,4-Dichloro-2-butene: The trans isomer of cis-1,4-Dichloro-2-butene, which has different physical and chemical properties due to the trans configuration around the double bond.
1,4-Dichloro-2-butyne: A similar compound with a triple bond instead of a double bond, leading to different reactivity and applications.
Uniqueness: this compound is unique due to its cis configuration, which affects its reactivity and the types of products formed in chemical reactions. This configuration also influences its physical properties, such as boiling point and density, making it distinct from its trans isomer and other similar compounds .
Properties
IUPAC Name |
(Z)-1,4-dichlorobut-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2/c5-3-1-2-4-6/h1-2H,3-4H2/b2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDIANVAWVHZIR-UPHRSURJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C\CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2 | |
Record name | 1,4-DICHLORO-2-BUTENE | |
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DSSTOX Substance ID |
DTXSID3027405 | |
Record name | (2Z)-1,4-Dichlorobut-2-ene | |
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Molecular Weight |
124.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,4-dichloro-2-butene appears as a clear colorless liquid. Burns, though may be difficult to ignite. Corrosive to tissue. Denser than water and insoluble in water. Vapors heavier than air. Used to make other chemicals., Colorless liquid with a sweet, pungent odor; [HSDB] Yellowish liquid; [OECD SIDS], Colorless liquid; [HSDB] | |
Record name | 1,4-DICHLORO-2-BUTENE | |
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Record name | 1,4-Dichloro-2-butene | |
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Record name | 1,4-Dichloro-cis-2-butene | |
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Boiling Point |
313 °F at 760 mmHg (USCG, 1999), 152.5 °C, 158 °C | |
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Record name | 1,4-DICHLORO-CIS-2-BUTENE | |
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Solubility |
Sol in alcohol, ether, acetone, benzene, In water , 580 mg/l @ 25 °C, Miscible with benzene, alc, carbon tetrachloride; immiscible with ethylene glycol and glycerol., Soluble in ether., Water solubility = 580 mg/l at 25 °C | |
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Density |
1.112 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.188 @ 25 °C/4 °C, 1.1858, Density: 1.183 (technical grade mixture) of cis and trans isomers. | |
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Record name | 1,4-DICHLORO-2-BUTENE | |
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Vapor Pressure |
3.0 [mmHg], 4.09 [mmHg], 4.09 mm Hg @ 25 °C, Vapor pressure: 74-76 deg/40 mm 85% technical grade mixture, 3 mm Hg @ 25 °C | |
Record name | 1,4-Dichloro-2-butene | |
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Color/Form |
Colorless liquid | |
CAS No. |
764-41-0, 1476-11-5 | |
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Melting Point |
-54 °F (USCG, 1999), -48 °C, Heat of Vaporization: 4.9201X10+7 J/kmol @ melting point, Surface Tension: 0.045796 Newtons/m @ melting point, 3.5 °C | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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